molecular formula C9H8N2O B15072544 3-Indolizinecarboxamide CAS No. 22320-27-0

3-Indolizinecarboxamide

Cat. No.: B15072544
CAS No.: 22320-27-0
M. Wt: 160.17 g/mol
InChI Key: FOAGVMDMGHKDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Indolizinecarboxamide is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolizinecarboxamide typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of radical-induced cyclization, which offers high atom- and step-economy .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Indolizinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce a variety of functionalized indolizine derivatives .

Mechanism of Action

The mechanism of action of 3-Indolizinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 3-Indolizinecarboxamide is unique due to its fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Properties

CAS No.

22320-27-0

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

indolizine-3-carboxamide

InChI

InChI=1S/C9H8N2O/c10-9(12)8-5-4-7-3-1-2-6-11(7)8/h1-6H,(H2,10,12)

InChI Key

FOAGVMDMGHKDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(N2C=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.